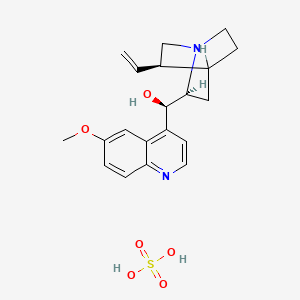

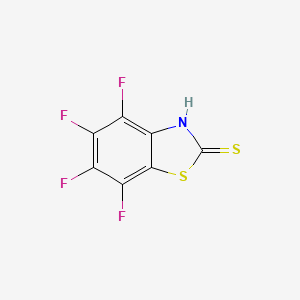

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-

Vue d'ensemble

Description

“2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is a heterocyclic organic compound . It has a molecular weight of 223.149 and a molecular formula of C7HF4NOS .

Molecular Structure Analysis

The molecular structure of “2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is complex, with a molecular formula of C7HF4NOS . Unfortunately, detailed structural analysis data was not found in the search results.Applications De Recherche Scientifique

Complexes and Polymers

2(3H)-Benzothiazolethione has been used to study its reaction with coinage metals, resulting in unique compounds like a tetranuclear cluster compound and a polymeric structure. These compounds have been characterized using crystallographic and spectroscopic methods, and their formation involves interesting coordination chemistry (Jääskeläinen et al., 2019).

Synthesis Improvement

Improved synthesis methods using microwave irradiation for 2(3H)-Benzothiazolethiones have been developed. This process significantly enhances the reactivity of certain compounds, demonstrating the potential for efficient and scalable synthesis techniques (Huang et al., 2007).

Luminescent Zinc(II) Complexes

The compound has been used in the synthesis of luminescent zinc(II) complexes. These complexes show promising properties for photoluminescent materials, with potential applications in electronics and photonics (Li et al., 2013).

Halocyclization Studies

Research has been conducted on the halocyclization of derivatives of 2-Benzothiazolethione, revealing insights into chemical reactions and potential applications in synthetic chemistry (Kim et al., 2011).

Synthesis of Cefotaxime

The compound has been used in the synthesis of cefotaxime, a cephalosporin antibiotic. This research explored the conditions for recycling the by-product, demonstrating an application in pharmaceutical manufacturing (Jin Ning-ren, 2010).

Antitumor Properties

2(3H)-Benzothiazolethione derivatives have been studied for their antitumor properties, highlighting the potential for development as pharmaceutical agents in cancer therapy (Hutchinson et al., 2001).

Privileged Scaffold in Medicinal Chemistry

This compound is considered a "privileged scaffold" in medicinal chemistry, owing to its ability to mimic certain moieties in a stable template, with applications ranging from anti-inflammatory to antipsychotic compounds (Poupaert et al., 2005).

Redox Properties and Radical Anions

The redox properties and radical anions of fluorinated 2,1,3-benzothia(selena)diazoles, including the studied compound, have been explored, indicating potential applications in the design of magnetically active materials (Vasilieva et al., 2010).

Physiological pH Sensing

Benzothiazole-based AIEgens, including derivatives of the compound, have been developed for physiological pH sensing, showcasing applications in biochemistry and environmental monitoring (Li et al., 2018).

Fluorescent Probes Sensing pH and Metal Cations

Fluorinated derivatives of the compound have been used in the development of fluorescent probes for sensing pH and metal cations, indicating applications in analytical chemistry and environmental monitoring (Tanaka et al., 2001).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4,5,6,7-tetrafluorobenzo[d]thiazole-2(3H)-thione are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases play a crucial role in the phosphorylation of a tumor suppressor protein, PTEN .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation of PTEN by these kinases, which otherwise leads to the deactivation of PTEN . The compound’s interaction with these targets prevents PTEN deactivation more efficiently .

Biochemical Pathways

The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathway of PTEN . This disruption prevents the deactivation of PTEN, thereby potentially enhancing its tumor suppressor activity .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively , suggesting that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . By inhibiting CK2 and GSK3β, the compound disrupts the normal phosphorylation pathway of PTEN, potentially enhancing its tumor suppressor activity .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWSRQLOHNLLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457306 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786657-51-0 | |

| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)

![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)

![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)